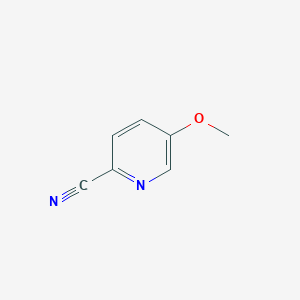

5-Methoxypyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGRSPXJFBZQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60521701 | |

| Record name | 5-Methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89809-63-2 | |

| Record name | 5-Methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Methoxypyridine-2-carbonitrile (CAS No. 89809-63-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carbonitrile, also known as 5-methoxypicolinonitrile, is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its pyridine core, substituted with a methoxy and a nitrile group, offers multiple reactive sites for the synthesis of complex molecular architectures. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and potential applications, and an exploration of its relevance in drug discovery, particularly as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] It is characterized by a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol .[2] The compound is soluble in many common organic solvents.[3]

| Property | Value | Reference(s) |

| CAS Number | 89809-63-2 | [2] |

| Molecular Formula | C₇H₆N₂O | [2] |

| Molecular Weight | 134.14 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 92.0 to 96.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

| Synonyms | 2-Cyano-5-methoxypyridine, 5-Methoxypicolinonitrile, 5-Methoxy-2-pyridinecarbonitrile | [1][2] |

| SMILES | COC1=CN=C(C=C1)C#N | [2] |

| InChI | InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,1H3 | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the methoxy carbon. The chemical shifts are influenced by the electronic environment of each carbon atom.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C-O stretch (methoxy): A strong band in the region of 1250-1000 cm⁻¹.

-

C=N and C=C stretches (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-H stretches (aromatic and methyl): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 134.14. Fragmentation patterns can provide further structural information.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the direct synthesis of this compound is not widely published, a general method can be adapted from the synthesis of analogous 2-methoxypyridine-3-carbonitriles.[5] This involves the condensation of a suitable enal or enone with propanedinitrile (malononitrile) in the presence of a base, such as sodium methoxide in methanol.

General Procedure:

-

Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Malononitrile: To the freshly prepared sodium methoxide solution at room temperature, add a solution of malononitrile (1.0 eq) in anhydrous methanol.

-

Addition of the Carbonyl Compound: A solution of a suitable α,β-unsaturated aldehyde or ketone precursor (1.0 eq) in anhydrous methanol is added dropwise to the reaction mixture.

-

Reaction Completion: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Diagram of a potential synthetic workflow:

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of more complex molecules with potential biological activity.[6] The nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, while the methoxy group can be demethylated to a hydroxyl group, providing further opportunities for derivatization.

Precursor for Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of methoxypyridines have been investigated as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[7][8] The synthesis of these inhibitors often involves the modification of the pyridine ring and the introduction of various side chains to optimize binding to the kinase active site.

Diagram of the PI3K/Akt/mTOR signaling pathway:

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H6N2O | CID 13144279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxypyridine-5-carbonitrile 97% | High Purity Chemical Supplier in China | CAS 144584-82-9 | Specifications, Safety Data & Bulk Price [pipzine-chem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. CAS 89809-63-2: this compound [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-Cyano-2-methoxypyridine | CAS 35590-40-2 | Chemical Properties, Uses, Safety & Supplier China [pipzine-chem.com]

5-Methoxypyridine-2-carbonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 5-Methoxypyridine-2-carbonitrile, a heterocyclic organic compound of interest in synthetic and medicinal chemistry.

Core Molecular Data

This compound is a pyridine derivative characterized by the presence of a methoxy group at the 5-position and a nitrile group at the 2-position.[1] This substitution pattern imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

Quantitative Molecular Information

The fundamental molecular formula and weight are essential for stoichiometric calculations in synthesis, analytical characterization, and high-throughput screening assays. The table below summarizes these key quantitative data points.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | PubChem[2], Santa Cruz Biotechnology[3] |

| Molecular Weight | 134.14 g/mol | PubChem[2], Santa Cruz Biotechnology[3] |

| Alternate Molecular Weight | 134.13 g/mol | Appretech Scientific[4] |

| Monoisotopic Mass | 134.048012819 Da | PubChem[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically found within peer-reviewed scientific literature and patent documents. These procedures are highly specific to the desired purity, scale, and reaction pathway. A generalized workflow often involves the cyanation of a corresponding 5-methoxypyridine precursor. For specific, validated experimental methodologies, researchers are advised to consult chemical databases and scholarly articles pertaining to the synthesis of substituted picolinonitriles.

Logical Relationships

The relationship between the compound's common name, its empirical formula, and its calculated molecular weight is fundamental. The diagram below illustrates this direct hierarchical connection.

Caption: Relationship between chemical name, formula, and molecular weight.

References

Physical and chemical properties of 5-Methoxypyridine-2-carbonitrile.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Methoxypyridine-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document collates available data on its properties, synthesis, and potential biological activities, and where experimental data is not available, provides theoretical or analogous information to guide further research.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of a methoxy group at the 5-position and a nitrile group at the 2-position significantly influences its electronic properties, reactivity, and potential for intermolecular interactions.[1][2] It is generally described as a colorless to pale yellow solid and is soluble in polar organic solvents.[2]

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Cyano-5-methoxypyridine, 5-Methoxypicolinonitrile | [1][3] |

| CAS Number | 89809-63-2 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Appearance | White to Light yellow powder to crystal | [2] |

Physical Properties

Quantitative experimental data for the physical properties of this compound is limited in publicly available literature. The data presented below is a combination of information from commercial suppliers and computed values.

| Property | Value | Source & Notes |

| Melting Point | 92.0 to 96.0 °C | [4] (Experimental, from a commercial supplier) |

| Boiling Point | 280.8 °C at 760 mmHg | (Unverified, from a commercial supplier) |

| Density | 1.115 g/cm³ | (Unverified, from a commercial supplier) |

| Solubility | Soluble in polar organic solvents. | [2] (Qualitative) |

| LogP (XLogP3-AA) | 0.9 | [1] (Computed) |

| Topological Polar Surface Area | 45.9 Ų | [1] (Computed) |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring, and one singlet in the aliphatic region for the methoxy group protons. The chemical shifts and coupling constants will be influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule, including the carbon of the nitrile group. The chemical shifts will be characteristic of a substituted pyridine ring, a methoxy group, and a nitrile.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C≡N stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹.

-

C-O stretch (aryl ether): A strong band is anticipated in the 1200-1275 cm⁻¹ region for the aryl-O stretch and another in the 1000-1075 cm⁻¹ region for the O-CH₃ stretch.

-

Aromatic C=C and C=N stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region.

-

C-H stretching: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at an m/z of approximately 134.1. Common fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 119, or the loss of a formyl radical (•CHO) or carbon monoxide (CO).

Chemical Properties and Reactivity

This compound is a versatile building block in organic synthesis.[2] Its reactivity is dictated by the pyridine ring and its substituents.

-

Pyridine Ring: The pyridine nitrogen makes the ring electron-deficient, which can influence its susceptibility to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen. However, the electron-donating methoxy group can modulate this reactivity.

-

Nitrile Group: The cyano group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.

-

Methoxy Group: The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring. It can also be cleaved to yield the corresponding hydroxypyridine derivative.

The combination of these functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of this compound are not widely published. The following are representative procedures based on the synthesis of analogous compounds and general laboratory techniques.

Representative Synthesis of 2-Methoxypyridine-3-carbonitriles

A general method for the synthesis of substituted 2-methoxypyridine-3-carbonitriles involves the condensation of an α,β-unsaturated aldehyde or ketone with propanedinitrile (malononitrile) in the presence of sodium methoxide in methanol.[5] This procedure could likely be adapted for the synthesis of the 2-carbonitrile isomer from an appropriate starting material.

General Procedure:

-

A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

-

Propanedinitrile is added to the cooled sodium methoxide solution.

-

The appropriate α,β-unsaturated carbonyl compound is then added dropwise to the mixture.

-

The reaction mixture is refluxed for a specified period.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated.

-

The crude product is then purified by column chromatography.[5]

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[6][7][8][9] For a polar compound like this compound, polar solvents should be screened.

Solvent Screening and Procedure:

-

Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and at boiling.

-

Dissolution: Dissolve the crude solid in a minimum amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of this compound are not prominent in the literature, the broader class of pyridine and pyrimidine-5-carbonitrile derivatives has attracted significant interest in drug discovery.[10][11] These scaffolds are present in molecules with a wide range of biological activities, including anticancer properties.[10][11]

Cytotoxicity and Anticancer Potential

Derivatives of methoxypyridine and pyrimidine-5-carbonitrile have been reported to exhibit cytotoxic activity against various cancer cell lines.[10][11] The biological activity is often modulated by the nature and position of substituents on the heterocyclic ring.

In Vitro Cytotoxicity Assays

To evaluate the potential anticancer activity of this compound, a standard panel of in vitro cytotoxicity assays would be employed.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is commonly used to assess cell viability and proliferation.[12][13] A reduction in metabolic activity is indicative of cytotoxicity.

-

LDH Assay: This assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.

-

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells, offering insights into the mechanism of cell death.

As of now, there is no specific information linking this compound to any particular signaling pathways. Further research would be required to elucidate its mechanism of action if significant biological activity is observed.

Safety and Handling

Based on available safety data, this compound is considered hazardous.[1]

-

GHS Hazard Statements: Harmful if swallowed (H302), may be harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet available in the public domain, this guide provides a foundational understanding based on existing information and data from analogous structures. The provided representative experimental protocols and logical workflows offer a starting point for researchers interested in working with this molecule. Further investigation is warranted to fully characterize its properties and explore its potential biological activities.

References

- 1. This compound | C7H6N2O | CID 13144279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 89809-63-2: this compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 5-Methoxypicolinonitrile | 89809-63-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 2-Methoxypyridine-5-carbonitrile 97% | High Purity Chemical Supplier in China | CAS 144584-82-9 | Specifications, Safety Data & Bulk Price [pipzine-chem.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-METHOXYPYRIDINE-5-CARBONITRILE CAS#: 15871-85-9 [m.chemicalbook.com]

- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. kosheeka.com [kosheeka.com]

An In-depth Technical Guide to 5-Methoxypyridine-2-carbonitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxypyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed, multi-step synthesis protocol is provided, along with the necessary characterization data, including theoretical ¹H and ¹³C NMR and FT-IR spectral interpretations, to aid in its identification and quality control.

Chemical Structure and Nomenclature

This compound is a substituted pyridine derivative characterized by a methoxy group at the 5-position and a nitrile group at the 2-position of the pyridine ring.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Cyano-5-methoxypyridine, 5-Methoxypicolinonitrile[2]

-

CAS Number: 89809-63-2[2]

-

SMILES: COC1=CN=C(C=C1)C#N[1]

The structure of this compound is presented below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 134.14 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 92.0 - 96.0 °C | |

| Boiling Point | 280.8 °C at 760 mmHg | |

| Density | 1.115 g/cm³ | |

| Flash Point | 123.6 °C | |

| Solubility | Soluble in polar organic solvents |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 5-amino-2-cyanopyridine. The logical workflow for this synthesis is outlined below.

Diagram Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-Hydroxy-2-cyanopyridine via Diazotization

This step involves the conversion of the amino group of 5-amino-2-cyanopyridine into a hydroxyl group through a diazotization reaction.

Materials:

-

5-Amino-2-cyanopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 5-amino-2-cyanopyridine in a mixture of concentrated sulfuric acid and water.

-

Maintain the temperature below 5 °C and slowly add an aqueous solution of sodium nitrite dropwise.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period to ensure complete formation of the diazonium salt.

-

The diazonium salt is then hydrolyzed by carefully heating the reaction mixture, leading to the formation of 5-hydroxy-2-cyanopyridine.

-

The product is isolated by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound via Methylation

The hydroxyl group of 5-hydroxy-2-cyanopyridine is methylated to yield the final product.

Materials:

-

5-Hydroxy-2-cyanopyridine

-

A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., acetone, DMF)

Procedure:

-

Dissolve 5-hydroxy-2-cyanopyridine in the chosen solvent in a reaction flask.

-

Add the base to the solution and stir to form the corresponding phenoxide.

-

Slowly add the methylating agent to the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to afford pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will appear as a set of multiplets in the downfield region (typically δ 7.0-8.5 ppm), and the methoxy protons will be a sharp singlet in the upfield region (around δ 3.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The nitrile carbon will be observed in the range of 115-120 ppm. The aromatic carbons will appear between 110-160 ppm, and the methoxy carbon will be around 55-60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected at:

-

~2230 cm⁻¹: Sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration.

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

-

~1250 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy group.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of the nitrile and methoxy groups provides reactive handles for further chemical transformations, making it a valuable building block for the development of novel pharmaceuticals and functional materials.

Safety Information

It is important to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The detailed information on its properties, synthesis, and characterization is intended to facilitate its use in further research and development endeavors.

References

In-Depth Technical Guide to 5-Methoxypyridine-2-carbonitrile (5-Methoxypicolinonitrile)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxypyridine-2-carbonitrile, also known as 5-Methoxypicolinonitrile. It is a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. This document details its chemical identity, properties, synthesis, and analytical characterization.

Chemical Identity and Synonyms

This compound is a substituted pyridine derivative. The presence of a methoxy group and a nitrile group on the pyridine ring imparts unique reactivity, making it a versatile intermediate in organic synthesis.[1]

Table 1: Synonyms and Identifiers

| Name Type | Identifier |

| Systematic Name | This compound |

| Common Synonym | 5-Methoxypicolinonitrile |

| CAS Number | 89809-63-2[2][3][4][5] |

| Molecular Formula | C₇H₆N₂O[2][3][5] |

| Molecular Weight | 134.14 g/mol [2][3] |

| InChI | InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,1H3[2] |

| InChIKey | XUGRSPXJFBZQSS-UHFFFAOYSA-N[2] |

| SMILES | COC1=CN=C(C=C1)C#N[2] |

| Other Synonyms | 2-Cyano-5-methoxypyridine, 5-Methoxy-2-pyridinecarbonitrile[2][5][6] |

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[6] It is soluble in many organic solvents.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to light yellow powder/crystal[6] |

| Melting Point | 92.0 to 96.0 °C[6] |

| Purity (typical) | ≥95% to >98%[3][4][5][6] |

| LogP (calculated) | 0.9[2] |

| Topological Polar Surface Area | 45.9 Ų[2] |

Synthesis and Purification

A general procedure for the synthesis of a related compound, 2-methoxypyridine-3-carbonitrile, involves the condensation of an enal or enone with propanedinitrile in the presence of sodium methoxide in methanol.[7]

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on common synthetic transformations in pyridine chemistry.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

General Protocol for Purification by Column Chromatography (Adapted from related procedures): [7]

-

Adsorbent: Silica gel (230-400 mesh).

-

Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is determined by thin-layer chromatography (TLC) analysis to achieve good separation.

-

Procedure:

-

The crude product is dissolved in a minimal amount of the eluent or a suitable solvent.

-

The solution is loaded onto the top of the silica gel column.

-

The eluent is passed through the column, and fractions are collected.

-

Fractions are analyzed by TLC to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

-

General Protocol for Purification by Recrystallization:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is filtered hot.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove residual solvent.

-

Analytical Data

Table 3: Predicted and Typical Spectroscopic Data

| Technique | Predicted/Typical Data |

| ¹H NMR | Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm. The methoxy group protons should appear as a singlet around δ 3.8-4.0 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The nitrile carbon is typically observed around δ 115-120 ppm. The methoxy carbon should appear around δ 55-60 ppm. |

| IR Spectroscopy | A strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Bands corresponding to C-O stretching of the methoxy group and C=C/C=N stretching of the pyridine ring are also expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 134.14. |

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methoxy group can be cleaved to a hydroxyl group, and the pyridine ring can undergo various substitutions. These functionalities make it an important intermediate in the discovery of new drugs and agrochemicals.[1]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the systematic name and common synonyms for this compound.

Caption: Relationship between the systematic name and common synonyms.

References

- 1. CAS 89809-63-2: this compound [cymitquimica.com]

- 2. This compound | C7H6N2O | CID 13144279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1314922-96-7|5-Amino-6-methoxypicolinonitrile|BLD Pharm [bldpharm.com]

- 4. appretech.com [appretech.com]

- 5. scbt.com [scbt.com]

- 6. 5-Methoxypicolinonitrile | 89809-63-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Spectral Analysis of 5-Methoxypyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Methoxypyridine-2-carbonitrile (CAS No: 89809-63-2). The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₆N₂O[1]

-

Molecular Weight: 134.14 g/mol [1]

-

Appearance: Typically a colorless to pale yellow solid.[2]

-

Synonyms: 5-Methoxypicolinonitrile, 2-Cyano-5-methoxypyridine.[1][3][4]

Predicted Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~8.4 | d | ~2.5 | 1H | H-6 |

| ~7.6 | dd | ~8.5, 2.5 | 1H | H-4 |

| ~7.0 | d | ~8.5 | 1H | H-3 |

| ~3.9 | s | - | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-5 |

| ~145 | C-6 |

| ~140 | C-2 |

| ~122 | C-4 |

| ~118 | -C≡N |

| ~115 | C-3 |

| ~56 | -OCH₃ |

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1600, 1480, 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O-C stretch (asymmetric) |

| ~1030 | Strong | C-O-C stretch (symmetric) |

MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 100 | [M]⁺ |

| 119 | 60 | [M - CH₃]⁺ |

| 105 | 30 | [M - CHO]⁺ or [M - NCH]⁺ |

| 91 | 45 | [M - CH₃ - CO]⁺ |

| 78 | 20 | [C₅H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

Protocol 1: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

-

Use a 30-45° pulse angle.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16 for a concentrated sample) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).

-

Use a 30-45° pulse angle with proton decoupling.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

Protocol 2: Thin Solid Film Method for IR Spectroscopy

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Compare the peak positions to known correlation tables to assign them to specific functional groups.

-

Mass Spectrometry

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source via a direct insertion probe, or if coupled with Gas Chromatography (GC-MS), inject a solution of the compound into the GC.

-

Ionization:

-

Volatilize the sample by heating the ion source.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The instrument's software records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of neutral fragments.

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Logical relationships in spectral analysis.

References

Solubility Profile of 5-Methoxypyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyridine-2-carbonitrile, a substituted pyridine derivative, serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a methoxy group and a cyano group on a pyridine ring, imparts specific physicochemical properties that influence its reactivity and handling. A critical parameter for its application in synthesis, formulation, and biological studies is its solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for its quantitative determination.

Core Physical and Chemical Properties

-

Molecular Formula: C₇H₆N₂O[1]

-

Molecular Weight: 134.14 g/mol [1]

-

Appearance: Typically a colorless to pale yellow solid.[2]

-

CAS Number: 89809-63-2[1]

Qualitative Solubility Data

For comparative purposes, this guide presents the available qualitative solubility information in a structured format. It is important to note that these descriptions are general and the actual solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any impurities.

| Solvent | Qualitative Solubility | Source(s) |

| Polar Organic Solvents | Soluble | [2] |

| Ethanol | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| N,N-Dimethylformamide | Good solubility | [3] |

| Water | Slightly soluble |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, standardized experimental methods are required. The following protocols describe two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Gravimetric Method

This classical method directly measures the mass of the dissolved solute in a saturated solution at a constant temperature.

Methodology:

-

Equilibrium Saturation: An excess amount of this compound is added to a known mass or volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Agitation: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

-

Sample Withdrawal: A known mass or volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or isothermally equilibrated syringe and passed through a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Solvent Evaporation: The filtered saturated solution is transferred to a pre-weighed container. The solvent is then removed under controlled conditions, such as in a vacuum oven at a temperature below the compound's boiling point, until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per mass or volume of the solvent (e.g., g/100 g solvent or g/100 mL solvent).

UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV/Vis spectrum. It is often faster than the gravimetric method but requires the initial development of a calibration curve.

Methodology:

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Saturated Solution Preparation: Prepare a saturated solution in the same manner as described in the isothermal gravimetric method (steps 1-3).

-

Dilution and Measurement:

-

Withdraw a small, precise volume of the clear, filtered supernatant.

-

Dilute this aliquot with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Visualized Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow for solubility determination and a plausible synthetic pathway for a related compound, providing a logical framework for experimental design.

Caption: A generalized workflow for determining the solubility of a solid in a liquid.

References

Stability and Storage Conditions for 5-Methoxypyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Methoxypyridine-2-carbonitrile. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies.

General Stability Profile

This compound is an organic compound that is generally considered to have moderate stability under standard laboratory conditions.[1] It is typically a colorless to pale yellow solid and is soluble in polar organic solvents.[1] The presence of the methoxy and cyano groups on the pyridine ring influences its chemical properties and reactivity.[1] While stable under normal storage, it may be susceptible to degradation under more extreme conditions, such as exposure to strong acids, bases, oxidizing agents, and high temperatures.

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling guidelines are recommended:

-

Temperature: Store in a cool, dry place. Specific temperature ranges are not consistently provided across suppliers, but refrigerated conditions (2-8 °C) are a common recommendation for long-term storage of pyridine derivatives to minimize potential degradation.

-

Atmosphere: Store in a tightly sealed container to protect from moisture and air. An inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term storage to prevent potential oxidation.

-

Light: Protect from light. Amber vials or storage in a dark place is recommended to prevent photochemical degradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition.

Summary of Stability and Storage Data

| Parameter | Recommendation/Observation | Source(s) |

| Appearance | Colorless to pale yellow solid | [1] |

| Long-Term Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | - |

| Recommended Temperature | Room temperature for short-term; Refrigerated (2-8 °C) for long-term is advisable. | - |

| Light Sensitivity | Protect from light. | - |

| Moisture Sensitivity | Store in a dry environment and in a tightly sealed container to prevent hydrolysis. | - |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | - |

| General Stability | Moderate stability under standard conditions.[1] | [1] |

Experimental Protocols for Stability Assessment

The following are detailed, albeit hypothetical, experimental protocols for conducting forced degradation studies on this compound. These protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines and are intended to serve as a starting point for a comprehensive stability assessment.

General Preparation for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for the subsequent stress studies. A control sample, protected from stress conditions, should be stored under recommended long-term storage conditions and analyzed alongside the stressed samples.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the sample using a stability-indicating HPLC method.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8 hours). Due to the potential for faster degradation under basic conditions, shorter time points are recommended initially.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase.

-

Analyze the sample by HPLC.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot and dilute with the mobile phase.

-

Analyze the sample by HPLC.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of a 3% solution of hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot and dilute with the mobile phase.

-

Analyze the sample by HPLC. It is important to ensure that the hydrogen peroxide does not interfere with the chromatographic analysis.

Photostability

-

Solid State:

-

Spread a thin layer of solid this compound in a shallow, transparent dish.

-

Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the exposure period, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

-

-

Solution State:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) in a transparent container (e.g., quartz cuvette).

-

Expose the solution to the same light conditions as the solid-state sample. A control solution should be kept in the dark.

-

Analyze the exposed and control solutions by HPLC at appropriate time intervals.

-

Thermal Degradation

-

Place a known amount of solid this compound in a vial.

-

Heat the sample in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored at the recommended long-term storage temperature.

-

At each time point, cool the sample to room temperature, dissolve a known amount in a suitable solvent, and analyze by HPLC.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

-

Method Development: A reverse-phase HPLC method should be developed and validated. A typical starting point would be a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of quantifying this compound and its degradation products.

-

Peak Purity: Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the chromatographic peak of the parent compound does not co-elute with any impurities or degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound.

Caption: Logical workflow for a comprehensive stability study of this compound.

References

5-Methoxypyridine-2-carbonitrile: A Technical Guide to Hazards, Safety, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known hazards, safety protocols, and relevant research information for this compound. Due to the limited publicly available data on the specific biological mechanisms of this compound, this document also draws upon data from structurally related pyridine and pyrimidine-5-carbonitrile derivatives to infer potential areas of biological activity and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow powder. It is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a nitrile group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | PubChem |

| Molecular Weight | 134.14 g/mol | PubChem |

| CAS Number | 89809-63-2 | PubChem |

| Appearance | White to light yellow powder/crystal | CymitQuimica |

| Solubility | Soluble in polar organic solvents | CymitQuimica |

Hazard Identification and Safety Information

This compound is classified as hazardous. The following tables summarize the GHS classification and associated hazard and precautionary statements.

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |

Source: PubChem

Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H332 | Harmful if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: PubChem

Handling, Storage, and Reactivity

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, open flames, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2]

Reactivity: The compound is stable under normal storage conditions.[3] The cyano and methoxy groups on the pyridine ring make it a versatile building block in organic synthesis, susceptible to nucleophilic and electrophilic substitution reactions.[4]

Experimental Protocols

Due to the lack of a specific, published synthesis protocol for this compound, a plausible synthetic route is proposed based on established methods for analogous compounds. Additionally, a representative protocol for assessing biological activity is provided based on studies of related pyridine derivatives.

Proposed Synthesis of this compound

A potential synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 5-bromo-2-cyanopyridine, with sodium methoxide.

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

To a solution of 5-bromo-2-cyanopyridine in a suitable solvent (e.g., methanol or 1,4-dioxane) under an inert atmosphere, add a solution of sodium methoxide in methanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the aromatic protons on the pyridine ring and the methoxy group protons.

-

¹³C NMR will show characteristic peaks for the carbon atoms of the pyridine ring, the nitrile group, and the methoxy group.

-

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (134.14 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C≡N (nitrile) and C-O-C (ether) functional groups.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on related methoxypyridine analogs and can be used to assess the cytotoxic potential of this compound against various cancer cell lines.

Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for an additional 48 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Potential Biological Activity and Signaling Pathways

While the specific molecular targets of this compound have not been elucidated, numerous studies on structurally similar pyridine and pyrimidine-5-carbonitrile derivatives have demonstrated their potential as inhibitors of key signaling pathways implicated in cancer. These include the EGFR, VEGFR-2, and PI3K/mTOR pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.[1][3][4][5][6]

Caption: Potential inhibition of the EGFR signaling pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8][9][10][11] Inhibition of this pathway can starve tumors of their blood supply.

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its dysregulation is common in many cancers, making it an attractive target for therapeutic intervention.[2][12][13][14][15]

Caption: Potential inhibition of the PI3K/mTOR signaling pathway.

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory setting. Its structural features suggest its potential as a versatile building block in the synthesis of biologically active molecules. While direct evidence of its mechanism of action is limited, the broader class of pyridine and pyrimidine-5-carbonitrile derivatives has shown promise as inhibitors of key oncogenic signaling pathways. Further research is warranted to fully elucidate the therapeutic potential and specific molecular targets of this compound. This guide provides a foundational resource for researchers and drug development professionals working with this compound, emphasizing safety and outlining potential avenues for future investigation.

References

- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 14. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxypyridine-2-carbonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carbonitrile, a substituted pyridine derivative, has emerged as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique arrangement of a methoxy and a cyano group on the pyridine ring imparts specific reactivity and properties that are leveraged in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a prevalent feature in a wide array of biologically active compounds. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This compound (also known as 2-Cyano-5-methoxypyridine or 5-Methoxypicolinonitrile) is an organic compound featuring a pyridine ring substituted with a methoxy group at the 5-position and a nitrile group at the 2-position.[1][2][3] This arrangement of an electron-donating methoxy group and an electron-withdrawing cyano group creates a unique electronic landscape within the molecule, influencing its reactivity in various chemical transformations.[1] Typically appearing as a colorless to pale yellow solid, it is soluble in polar organic solvents.[1][4]

Discovery and Historical Context

While a definitive, singular "discovery" of this compound is not prominently documented in easily accessible historical records, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted pyridines throughout the 20th century. The foundational work on pyridine synthesis, such as the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924), laid the groundwork for accessing a diverse range of pyridine derivatives.

The preparation of specific isomers of methoxy-substituted cyanopyridines likely arose from systematic investigations into the functionalization of the pyridine ring. The synthesis of related compounds, such as 2-methoxypyridine-3-carbonitriles, has been reported through methods like the nucleophilic displacement of a halogen with an alkoxide.[5] It is probable that this compound was first synthesized and characterized in a similar context, likely within an academic or industrial research program focused on creating novel chemical entities for screening in drug discovery or agrochemical development programs. Its utility as a versatile building block would have been recognized through its successful incorporation into more complex target molecules.[1][4]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for its application in synthesis and for quality control. Below is a summary of its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89809-63-2 | [2][6] |

| Molecular Formula | C₇H₆N₂O | [2][6] |

| Molecular Weight | 134.14 g/mol | [2] |

| Appearance | Colorless to pale yellow solid | [1][4] |

| Purity | ≥95% to 98% (commercially available) | [2][6] |

| XLogP3 | 0.9 | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 1 | [7] |

| Exact Mass | 134.048012819 Da | [7] |

| Monoisotopic Mass | 134.048012819 Da | [7] |

| Topological Polar Surface Area | 52.9 Ų | [7] |

| Heavy Atom Count | 10 | [7] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions relative to the nitrogen atom and the two functional groups.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons, the nitrile carbon, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically in the range of 2220-2260 cm⁻¹. Other significant peaks would include those for C-O stretching of the methoxy group and C=N and C=C stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 134.14). Fragmentation patterns would be consistent with the structure, likely involving the loss of the methoxy group or the cyano group.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic pathways, generally involving the introduction of the methoxy and cyano groups onto a pre-existing pyridine ring. The following are plausible and commonly employed synthetic routes.

Route 1: Nucleophilic Aromatic Substitution of a Halogenated Precursor

A common and effective method for the synthesis of methoxy-substituted pyridines is the nucleophilic aromatic substitution of a corresponding halogenated pyridine with a methoxide source.

Reaction Scheme:

Figure 1: Synthesis via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol (Hypothetical, based on similar transformations):

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-cyanopyridine (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

-

Addition of Sodium Methoxide: To the stirred solution, add sodium methoxide (1.2-1.5 eq) either as a solid or as a solution in methanol.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Route 2: Methylation of a Hydroxypyridine Precursor

Another viable synthetic route involves the methylation of the corresponding hydroxypyridine derivative.

Reaction Scheme:

Figure 2: Synthesis via Methylation of a Hydroxypyridine.

Detailed Experimental Protocol (Hypothetical, based on similar transformations):

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-cyano-5-hydroxypyridine (1.0 eq) and a base such as potassium carbonate (2.0-3.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

-

Addition of Methylating Agent: To the stirred suspension, add a methylating agent such as methyl iodide or dimethyl sulfate (1.1-1.5 eq) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Logical Relationships in Synthesis

The choice of synthetic route often depends on the availability and cost of the starting materials. The logical relationship between the precursors and the final product is a key consideration in synthetic planning.

Figure 3: Synthetic Pathways to this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules with potential biological activity. The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing access to a wide range of derivatives. The methoxy group can influence the molecule's lipophilicity and metabolic stability, and can also serve as a handle for further modification, for example, through demethylation to reveal a hydroxypyridine.

Its applications are particularly prominent in:

-